molecular formula C18H26FN3O3 B5301521 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide

2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide

Cat. No. B5301521
M. Wt: 351.4 g/mol
InChI Key: OHHLOQQAUWAJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide is a chemical compound, also known as Flibanserin. It is a non-hormonal medication used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a lack of sexual desire or interest, which can cause significant distress and affect the quality of life. Flibanserin works by affecting the levels of certain neurotransmitters in the brain, which can increase sexual desire and arousal.

Mechanism of Action

Flibanserin works by affecting the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which can increase sexual desire and arousal.
Biochemical and Physiological Effects
Flibanserin has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve sexual desire and arousal. It also affects the levels of serotonin, which can improve mood and reduce anxiety. Flibanserin has been shown to have minimal effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Flibanserin has several advantages for lab experiments, including its ability to increase sexual desire and arousal in premenopausal women with HSDD. However, it also has several limitations, including its potential for interactions with other medications and its potential for side effects.

Future Directions

There are several potential future directions for research on Flibanserin, including its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder. It may also be studied for its use in treating HSDD in men. Additionally, further research may be conducted to better understand its mechanism of action and potential interactions with other medications.

Synthesis Methods

The synthesis of Flibanserin involves several steps, including the reaction of 4-fluorobenzylamine with ethyl chloroacetate, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the product with propylamine and hydroxyethylamine to form 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide

Scientific Research Applications

Flibanserin has been extensively studied for its use in treating HSDD in women. Clinical trials have shown that it can significantly improve sexual desire, arousal, and satisfaction in premenopausal women with HSDD. It has also been studied for its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-2-8-21(10-11-23)17(24)12-16-18(25)20-7-9-22(16)13-14-3-5-15(19)6-4-14/h3-6,16,23H,2,7-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHLOQQAUWAJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide

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